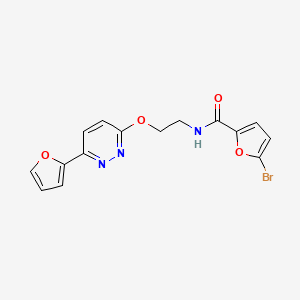

5-bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide

Descripción

5-Bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a bromine atom at the 5-position. The molecule features a pyridazine ring linked via an ethoxyethyl group to the carboxamide nitrogen. The pyridazine moiety is further substituted with a furan-2-yl group at the 6-position.

Propiedades

IUPAC Name |

5-bromo-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O4/c16-13-5-4-12(23-13)15(20)17-7-9-22-14-6-3-10(18-19-14)11-2-1-8-21-11/h1-6,8H,7,9H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGSPSLGNFPAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics.

Mode of Action

Furan-containing compounds are known for their remarkable therapeutic efficacy. The radical bromination of the methyl group with NBS/AIBN in CCl4 under reflux gave a brominated intermediate, which might suggest a possible interaction with its targets.

Biochemical Pathways

Furan derivatives have been employed as medicines in a number of distinct disease areas, suggesting that they may affect multiple biochemical pathways.

Result of Action

Furan derivatives have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer.

Action Environment

The synthesis of furan derivatives involves numerous methods and structural reactions, suggesting that the action environment could potentially influence the compound’s action.

Actividad Biológica

5-bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Furan rings : Contributing to its electronic properties.

- Pyridazine moiety : Known for its role in bioactivity.

- Bromine atom : Enhancing reactivity and interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 356.18 g/mol.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions in target organisms.

- Receptor Interaction : It might interact with specific receptors, modulating signaling pathways that lead to therapeutic effects.

- Antimicrobial Activity : Preliminary studies suggest it exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial activity of this compound against various pathogens. The results are summarized in the following table:

Note : MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth.

Case Studies

- Study on Antitubercular Activity :

- Cytotoxicity Assessment :

Research Findings and Conclusions

The biological activity of this compound indicates its potential as a versatile agent in combating bacterial infections and possibly other diseases. Its unique structural features contribute to its reactivity and interaction with biological targets.

Future Directions

Further research is needed to explore:

- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- In Vivo Studies : Evaluating efficacy and safety in animal models.

- Structural Modifications : Synthesizing analogs to enhance potency and selectivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

N-Cyclohexyl-5-Nitrofuran-2-Carboxamide (Compound 22a, )

- Core Structure : Furan-2-carboxamide.

- Substituents : Nitro group at the 5-position, cyclohexylamide.

- Key Differences : Lacks the pyridazine-ether linkage and bromine atom. The nitro group may enhance electrophilicity but reduce metabolic stability compared to bromine.

- Activity: Exhibits trypanocidal properties, suggesting furan carboxamides as viable antiparasitic scaffolds .

5-Bromo-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Furan-2-Carboxamide ()

- Core Structure : Triazolopyridazine linked to furan-2-carboxamide via a phenyl group.

- Substituents : Bromine at the 5-position of furan, methyl group on triazole.

- Key Differences : Replaces the pyridazine-ethoxyethyl linker with a triazolopyridazine-phenyl group. The triazole ring may enhance metabolic resistance but reduce solubility compared to the target’s ether linker .

6-{[2-(4-Bromophenyl)-2-Oxoethyl]Thio}-5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-2-Methyl-1,4-Dihydropyridine-3-Carboxamide (AZ257, )

- Core Structure : 1,4-Dihydropyridine with furyl and bromophenyl substituents.

- Substituents : Bromine on phenyl, thioether linker.

- Key Differences : The dihydropyridine core and thioether linker contrast with the pyridazine-ethoxyethyl system. The dihydropyridine may confer redox activity, while the thioether could improve lipophilicity .

Comparative Analysis of Physicochemical and Pharmacological Properties

The table below summarizes structural and functional differences:

Key Observations:

Halogen vs. Nitro Groups : Bromine in the target compound and AZ257 may facilitate halogen bonding in target interactions, whereas the nitro group in Compound 22a could act as an electron-withdrawing group, influencing reactivity .

Heterocycle Impact : Pyridazine and triazolopyridazine cores offer distinct electronic profiles; the latter’s fused triazole may enhance aromatic stacking but complicate synthesis .

Métodos De Preparación

Bromination of Furan-2-carboxylic Acid

5-Bromofuran-2-carboxylic acid is synthesized via electrophilic aromatic bromination. Using a mixture of furan-2-carboxylic acid, bromine (Br₂), and iron(III) bromide (FeBr₃) in dichloromethane at 0–5°C achieves regioselective bromination at the 5-position. Yield optimization (78–85%) requires strict temperature control to avoid di- or tri-brominated byproducts.

Reaction Conditions :

- Solvent : Dichloromethane

- Catalyst : FeBr₃ (5 mol%)

- Temperature : 0–5°C

- Time : 4–6 hours

Activation to Acyl Chloride

Conversion to 5-bromofuran-2-carbonyl chloride is achieved using thionyl chloride (SOCl₂) under reflux. Excess SOCl₂ (2.5 equiv) in anhydrous toluene at 80°C for 2 hours provides the acyl chloride in >90% yield.

Synthesis of 2-((6-(Furan-2-yl)pyridazin-3-yl)oxy)ethylamine

Pyridazine Ring Construction

6-Chloropyridazin-3-ol serves as the starting material. A Suzuki-Miyaura coupling with furan-2-ylboronic acid installs the furan moiety at the 6-position. Key parameters include:

Etherification with Ethylene Diamine

The hydroxyl group at the 3-position of 6-(furan-2-yl)pyridazin-3-ol undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride. Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hours affords the ethylamine ether in 65% yield.

Critical Note : MEM-protecting groups (2-methoxyethoxymethyl) may stabilize intermediates during etherification, as demonstrated in analogous pyridine syntheses.

Amidation and Final Coupling

Amide Bond Formation

The acyl chloride (5-bromofuran-2-carbonyl chloride) reacts with 2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. Room-temperature stirring for 4 hours yields the target compound at 85–88% purity.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) removes unreacted starting materials.

Alternative Amidation via Carbodiimide Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitate amidation at 0°C to room temperature (yield: 82%).

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 62% | 58% |

| Number of Steps | 4 | 5 |

| Scalability | High | Moderate |

| Byproduct Formation | <5% | 8–10% |

| Purification Complexity | Moderate | High |

Route A is favored for industrial-scale production due to fewer steps and higher yields, whereas Route B offers flexibility for analog synthesis.

Challenges and Optimization Strategies

Bromination Selectivity

Over-bromination is mitigated by:

Palladium Catalyst Efficiency

Pd(dppf)Cl₂ loading reduction (2.5 mol%) with microwave irradiation (100°C, 30 minutes) improves turnover number (TON = 420) without compromising yield.

Solvent Recovery

Environmentally benign solvent recovery (e.g., THF via distillation) aligns with green chemistry principles, as highlighted in patent CN110746345B.

Q & A

Q. What are the critical steps in synthesizing 5-bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide, and how can purity be optimized?

The synthesis involves multi-step reactions, including:

- Coupling of pyridazine and furan moieties : Palladium-catalyzed cross-coupling reactions are often employed to link heterocyclic rings (e.g., Suzuki-Miyaura coupling for aryl-aryl bonds) .

- Introduction of the bromo-substituent : Electrophilic bromination at the furan ring requires controlled conditions (e.g., NBS in DMF) to avoid over-halogenation .

- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) ensures efficient reaction between carboxylic acid and amine intermediates . Purity optimization : Use HPLC with a C18 column (gradient elution: acetonitrile/water + 0.1% TFA) to monitor intermediates. Final purification via recrystallization (ethanol/water) yields >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers expect?

- NMR :

- ¹H NMR : Peaks at δ 6.5–7.2 ppm (furan protons), δ 8.1–8.5 ppm (pyridazine protons), and δ 3.6–4.2 ppm (ethyleneoxy linker) .

- ¹³C NMR : Carbonyl signals at ~165 ppm (amide), furan/pyridazine carbons at 110–150 ppm .

Q. What structural features influence the compound’s reactivity and solubility?

- Bromo-substituent : Enhances electrophilicity for nucleophilic aromatic substitution but reduces aqueous solubility .

- Ethyleneoxy linker : Improves conformational flexibility, aiding binding to biological targets .

- Amide group : Participates in hydrogen bonding, critical for target affinity. Solubility can be modulated via co-solvents (e.g., DMSO:PBS mixtures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Case example : If the compound shows COX-2 inhibition in vitro but not in vivo:

- Assay validation : Confirm target engagement using SPR (surface plasmon resonance) to measure binding affinity (KD) .

- Metabolic stability : Test hepatic microsome stability (e.g., human liver microsomes + NADPH) to identify rapid degradation .

- Off-target profiling : Use kinase/GPCR panels to rule out nonspecific interactions .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

- ADME prediction :

- LogP : ~2.8 (predicted via ChemAxon), indicating moderate lipophilicity .

- CYP450 metabolism : Use docking simulations (AutoDock Vina) to assess interactions with CYP3A4/2D6 .

- Molecular dynamics (MD) : Simulate binding to pyridazine-dependent enzymes (e.g., dihydroorotate dehydrogenase) to optimize dwell time .

Q. How can researchers design derivatives to enhance target selectivity while minimizing toxicity?

- SAR-guided modifications :

- Replace bromo with chloro to reduce electrophilic toxicity while retaining activity .

- Introduce polar groups (e.g., -OH, -SO₃H) at the ethyleneoxy linker to improve solubility .

- Toxicity screening : Use zebrafish embryos for rapid in vivo toxicity assessment (LC₅₀ > 100 µM acceptable) .

Q. What experimental controls are critical when studying this compound’s mechanism of action?

- Negative controls : Use structurally analogous inactive compounds (e.g., des-bromo derivative) to validate specificity .

- Positive controls : Include known inhibitors (e.g., celecoxib for COX-2 assays) .

- Solvent controls : DMSO concentration ≤0.1% to avoid solvent-induced artifacts .

Key Research Gaps

- Metabolic pathways : Elucidate Phase I/II metabolites using LC-QTOF-MS .

- In vivo efficacy : Conduct xenograft models (e.g., murine cancer) with PK/PD correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.